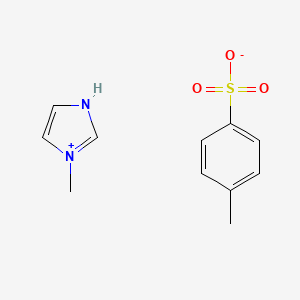

1-Methylimidazolium p-toluenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methylimidazolium p-toluenesulfonate is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

1-Methylimidazolium p-toluenesulfonate is characterized by its ionic nature, which contributes to its solubility in polar solvents and its ability to act as a medium for various chemical reactions. Its chemical formula is C11H14N2O3S, and it exhibits properties such as high thermal stability and ionic conductivity, making it suitable for diverse applications.

Catalysis

a. Organic Synthesis

1-MIm-PTS serves as an effective catalyst in organic synthesis. It is utilized in various reactions including:

- Methylation Reactions : The compound acts as a methylating agent, facilitating the transfer of methyl groups to substrates, which is crucial in synthesizing pharmaceuticals and agrochemicals .

- Alkylation Reactions : It has been reported to catalyze alkylation processes, enhancing reaction rates and selectivity .

b. Green Chemistry

The use of 1-MIm-PTS aligns with principles of green chemistry by providing a more environmentally friendly alternative to traditional solvents and catalysts. Its ability to dissolve a wide range of organic compounds allows for more efficient reaction conditions while minimizing waste .

Electrochemistry

1-MIm-PTS has shown promising applications in electrochemical systems:

- Electrolytes for Batteries : Its high ionic conductivity makes it suitable as an electrolyte in lithium-ion batteries, improving charge transport and overall efficiency .

- Fuel Cells : The compound's stability at elevated temperatures enhances its potential use in proton exchange membrane fuel cells (PEMFCs), where it can facilitate proton conduction .

Material Science

a. Polymer Composites

In material science, 1-MIm-PTS has been incorporated into polymer matrices to enhance their properties:

- Conductive Polymers : The ionic liquid improves the conductivity of polymers, making them suitable for applications in flexible electronics and sensors .

- Thermal Stability : Polymers modified with 1-MIm-PTS exhibit improved thermal stability, which is beneficial for high-temperature applications .

b. Nanocomposites

Research indicates that incorporating 1-MIm-PTS into nanocomposite materials can lead to enhanced mechanical properties and thermal resistance, paving the way for innovative applications in aerospace and automotive industries.

Case Study 1: Methylation of Aromatic Compounds

A study demonstrated the effectiveness of 1-MIm-PTS as a methylating agent for aromatic compounds, achieving high yields under mild conditions. The reaction showcased the compound's ability to facilitate transformations that are typically challenging with conventional methods .

Case Study 2: Electrochemical Performance in Lithium-Ion Batteries

Research conducted on lithium-ion batteries utilizing 1-MIm-PTS as an electrolyte revealed significant improvements in charge-discharge cycles compared to traditional electrolytes. The study highlighted the compound's role in enhancing battery life and performance metrics .

Propriétés

Formule moléculaire |

C11H14N2O3S |

|---|---|

Poids moléculaire |

254.31 g/mol |

Nom IUPAC |

4-methylbenzenesulfonate;3-methyl-1H-imidazol-3-ium |

InChI |

InChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-3-2-5-4-6/h2-5H,1H3,(H,8,9,10);2-4H,1H3 |

Clé InChI |

WLWXEDJMZHONIG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CNC=C1 |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CNC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.